N-(3-Butynyl)phthalimide

概述

描述

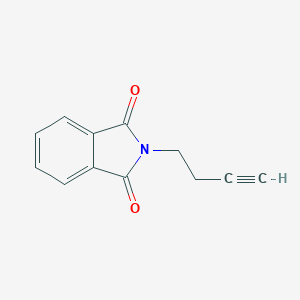

N-(3-Butynyl)phthalimide is an organic compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol . It is a terminal alkyne substituted isoindole compound, often used in various chemical research applications . The compound is characterized by its unique structure, which includes a phthalimide moiety linked to a butynyl group.

准备方法

Synthetic Routes and Reaction Conditions: N-(3-Butynyl)phthalimide can be synthesized through the reaction of phthalimide with 3-butyn-1-ol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

Phthalimide+3-Butyn-1-olK2CO3,DMFthis compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.

化学反应分析

Reaction Parameters

| Component | Quantity | Role | Conditions |

|---|---|---|---|

| Phthalimide | 200 g (1.36 mol) | Substrate | Solvent: Toluene (1600 mL) |

| 3-Butyn-1-ol | 105 g (1.50 mol) | Alcohol reactant | Temperature: 15–25°C (exotherm controlled) |

| Triphenylphosphine | 393 g (1.50 mol) | Reducing agent | Addition time: 50 min |

| Diisopropyl azodicarboxylate | 316 g (1.56 mol) | Activator | Post-addition stirring: 1 h |

| Toluene | 1600 mL | Solvent | Cooling bath: −5°C initially |

Outcome :

-

By-products : Triphenylphosphine oxide and diacyl hydrazide, removed via methanol wash and filtration .

Reaction Mechanism and Optimization

The Mitsunobu reaction proceeds through a redox mechanism:

-

Activation : DIAD oxidizes PPh₃ to triphenylphosphine oxide, generating a reactive alkoxyphosphonium ion.

-

Substitution : The alkoxyphosphonium ion undergoes nucleophilic displacement by phthalimide’s nitrogen, forming the N-alkylated product .

Critical Optimization Factors :

-

Temperature control : Maintaining 15–25°C prevents side reactions during exothermic DIAD addition.

-

Solvent choice : Toluene balances reactivity and solubility, facilitating easy product isolation.

-

Stoichiometry : A slight excess of 3-butyn-1-ol (1.50 mol vs. 1.36 mol phthalimide) drives the reaction to completion .

By-product Management

The Mitsunobu reaction generates stoichiometric by-products requiring efficient removal:

| By-product | Removal Method | Impact on Process |

|---|---|---|

| Triphenylphosphine oxide | Methanol wash and filtration | High-purity product (>99.8%) |

| Diacyl hydrazide | Solvent extraction | Minimizes contamination |

Comparative Analysis of Synthetic Methods

While the Mitsunobu reaction dominates industrial synthesis, alternative methods face limitations:

| Method | Advantages | Drawbacks |

|---|---|---|

| Mitsunobu (Current) | High yield (80%), scalable | Costly reagents (PPh₃, DIAD) |

| Phase-transfer catalysis | Lower cost (water solvent) | Untested for 3-butynyl derivatives |

Functional Group Reactivity

The terminal alkyne group in N-(3-Butynyl)phthalimide enables further transformations, though specific experimental data from cited sources is limited. Theoretical reactivity includes:

-

Oxidation : Potential conversion to carboxylic acids or ketones via KMnO₄ or OsO₄.

-

Reduction : Hydrogenation to alkenes/alkanes using Pd/C or Lindlar catalysts.

-

Click Chemistry : Alkyne-azide cycloaddition for bioconjugation applications.

Industrial-Scale Considerations

科学研究应用

Organic Synthesis

N-(3-Butynyl)phthalimide is utilized as a building block in organic synthesis. It can participate in various chemical reactions, including:

- Oxidation : The terminal alkyne group can be oxidized to form carboxylic acids or ketones.

- Reduction : The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.

- Substitution : The compound can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups .

Biochemical Research

In biochemical research, this compound is employed to study protein interactions and modifications. It acts as a reactive intermediate in click chemistry, facilitating the formation of stable triazole rings through cycloaddition reactions. This property is particularly valuable in bioconjugation applications .

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound against various Candida species. It disrupts critical cellular processes in fungi by inhibiting hyphal growth and biofilm formation. For instance, it demonstrated effective inhibition of biofilm formation in fluconazole-resistant strains of Candida albicans and Candida parapsilosis, with a minimum inhibitory concentration (MIC) of 100 µg/ml .

Case Study 1: Antifungal Efficacy

A study investigated the antifungal effects of this compound against multiple Candida species. The compound was found to significantly inhibit biofilm formation and hyphal development, which are critical for the pathogenicity of these fungi. Gene expression analysis revealed that treatment with this compound downregulated key genes involved in biofilm formation .

Case Study 2: Synthesis for HPLC Applications

In another application, this compound was utilized in the synthesis of amino-based high-performance liquid chromatography (HPLC) columns. The compound served as a protected amino group precursor, which was subsequently modified to reveal primary amine functionality essential for chromatographic separations . Characterization techniques such as CP MAS-NMR and DRIFT spectroscopy were employed to confirm successful modifications .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings/Outcomes |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Participates in oxidation, reduction, and substitution reactions |

| Biochemical Research | Study of protein interactions | Facilitates click chemistry for bioconjugation |

| Antifungal Activity | Inhibition of Candida species | Effective against fluconazole-resistant strains; downregulates biofilm genes |

| HPLC Column Synthesis | Precursor for amino-based stationary phases | Confirmed successful modification via advanced spectroscopy techniques |

作用机制

The mechanism of action of N-(3-Butynyl)phthalimide involves its ability to act as a reactive intermediate in various chemical reactions. The terminal alkyne group can participate in click chemistry, forming stable triazole rings through cycloaddition reactions. This property makes it valuable in bioconjugation and material science applications .

相似化合物的比较

- N-(2-Butynyl)phthalimide

- N-(4-Pentynyl)phthalimide

- N-Propargylphthalimide

Comparison: N-(3-Butynyl)phthalimide is unique due to its specific butynyl substitution, which imparts distinct reactivity and properties compared to its analogs. For instance, N-(2-Butynyl)phthalimide and N-(4-Pentynyl)phthalimide have different chain lengths and positions of the alkyne group, leading to variations in their chemical behavior and applications .

生物活性

N-(3-Butynyl)phthalimide is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antifungal and antiviral research. This article delves into its biological properties, mechanisms of action, and potential applications in medicine, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol. It is characterized by a phthalimide core with a butynyl substituent, which contributes to its reactivity and biological activity. The compound can be synthesized through the reaction of phthalimide with 3-butyn-1-ol in the presence of a base, typically potassium carbonate, in solvents like dimethylformamide (DMF) at elevated temperatures.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound, particularly against various Candida species. A significant study investigated the antifungal, anti-biofilm, and anti-hyphal effects of several N-substituted phthalimides, revealing that N-butylphthalimide (NBP), a derivative closely related to this compound, exhibited potent activity.

Key Findings:

- Minimum Inhibitory Concentration (MIC): NBP demonstrated an MIC of 100 µg/ml against fluconazole-resistant Candida albicans and Candida parapsilosis.

- Biofilm Inhibition: At sub-inhibitory concentrations (10–50 µg/ml), NBP effectively inhibited biofilm formation in both resistant and sensitive strains.

- Hyphal Formation: The compound significantly inhibited hyphal formation and cell aggregation in C. albicans, altering colony morphology in a dose-dependent manner.

- Gene Expression: Treatment with NBP downregulated key genes associated with hyphal growth and biofilm formation, including ECE1, HWP1, and UME6 .

The antifungal activity of this compound is attributed to its ability to disrupt critical cellular processes in fungi:

- Inhibition of Hyphal Growth: By targeting genes responsible for hyphal development, the compound prevents the transition from yeast to hyphal forms, which is crucial for virulence in Candida species.

- Biofilm Disruption: The ability to inhibit biofilm formation suggests that this compound can interfere with the structural integrity of fungal communities, making them more susceptible to antifungal treatments.

Antiviral Activity

Beyond its antifungal properties, this compound has been explored for its potential antiviral activity. A recent study focused on phthalimide derivatives linked to triazoles demonstrated significant antiviral effects against SARS-CoV-2.

Key Findings:

- Inhibition of Viral Growth: Certain derivatives exhibited over 90% inhibition of viral growth at specific concentrations while maintaining low cytotoxicity levels.

- Mechanistic Insights: Molecular docking studies indicated that these compounds interact effectively with viral proteases, suggesting a mechanism that could inhibit viral replication .

Toxicological Profile

The safety profile of this compound was assessed using model organisms such as C. elegans and Brassica rapa. Mild toxicity was observed at concentrations ranging from 2 to 20 µg/ml, indicating that while the compound possesses significant biological activity, careful consideration is needed regarding dosage and potential side effects .

Summary Table: Biological Activities of this compound

| Activity Type | Target Organism/Pathogen | Mechanism | MIC/Effectiveness |

|---|---|---|---|

| Antifungal | Candida albicans | Inhibition of hyphal growth | MIC: 100 µg/ml |

| Disruption of biofilm formation | Effective at 10–50 µg/ml | ||

| Antiviral | SARS-CoV-2 | Inhibition of viral proteases | >90% inhibition at specific concentrations |

| Toxicity | C. elegans | Mild toxicity | Observed at 2–20 µg/ml |

属性

IUPAC Name |

2-but-3-ynylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h1,4-7H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMNQWSIQLKYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457580 | |

| Record name | N-(3-Butynyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14396-90-8 | |

| Record name | N-(3-Butynyl)phthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14396-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Butynyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N-(3-Butynyl)phthalimide in synthesizing amino-based HPLC columns?

A1: this compound serves as a protected amino group precursor in the multi-step synthesis of amino-based stationary phases for HPLC []. The compound is first anchored to the silica support through a hydrosilation reaction involving its terminal alkyne group. Subsequently, the phthalimide group is cleaved to reveal the primary amine functionality, resulting in a 4-amino-1-butyne phase. This amino group serves as the primary interaction site for analytes during the chromatographic separation.

Q2: How is the successful incorporation of this compound and its subsequent transformation into the amino phase confirmed in the study?

A2: The researchers employed several characterization techniques to confirm the successful modification of the silica support. These include:

- Cross-polarization magic angle spinning nuclear magnetic resonance (CP MAS-NMR): This technique provides structural information about the bonded phases and can confirm the presence of specific chemical groups, such as the phthalimide and the resulting amine after cleavage [].

- Diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy: DRIFT spectroscopy is sensitive to changes in chemical bonds and can identify the characteristic peaks associated with the phthalimide group and the newly formed amine group [].

- Elemental analysis: This technique determines the elemental composition of the modified silica, providing quantitative information about the successful incorporation of nitrogen-containing groups from this compound [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。